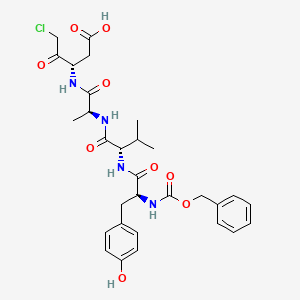
N-hydroxy MDMA (hemioxalate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is a chemical compound categorized as an amphetamine. It is an analytical reference standard primarily used in research and forensic applications N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves the hydroxylation of 3,4-methylenedioxymethamphetamine. This process typically requires the use of hydroxylating agents under controlled conditions to ensure the selective introduction of the hydroxyl group . The reaction conditions often involve maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
the general principles of chemical synthesis, such as batch processing and purification techniques, are likely employed to produce this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, 3,4-methylenedioxymethamphetamine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) can yield ketones or aldehydes, while reduction can revert it to 3,4-methylenedioxymethamphetamine .
Wissenschaftliche Forschungsanwendungen
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is used extensively in scientific research, particularly in the fields of forensic chemistry and toxicology. It serves as a reference standard for the identification and quantification of related compounds in biological samples . Additionally, it is used in studies investigating the metabolism and pharmacokinetics of amphetamines and their derivatives .
Wirkmechanismus
The mechanism of action of N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) involves its interaction with monoamine neurotransmitter systems in the brain. It is believed to exert its effects by increasing the release of serotonin, dopamine, and norepinephrine, similar to its parent compound, 3,4-methylenedioxymethamphetamine . This leads to enhanced neurotransmission and the characteristic psychoactive effects associated with amphetamines .
Vergleich Mit ähnlichen Verbindungen
N-hydroxy-3,4-methylenedioxymethamphetamine (hemioxalate) is unique due to the presence of the hydroxyl group, which distinguishes it from its parent compound, 3,4-methylenedioxymethamphetamine. Similar compounds include:
3,4-methylenedioxymethamphetamine (MDMA): Known for its psychoactive effects and use as a recreational drug.
3,4-methylenedioxyamphetamine (MDA): Another psychoactive compound with similar effects to MDMA.
N-methyl-α-methyldopamine: A metabolite of MDMA with distinct pharmacological properties.
These compounds share structural similarities but differ in their specific functional groups and resulting pharmacological effects .
Eigenschaften
Molekularformel |
C24H32N2O10 |
|---|---|
Molekulargewicht |
508.5 g/mol |
IUPAC-Name |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylhydroxylamine;oxalic acid |
InChI |
InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(12(2)13)5-9-3-4-10-11(6-9)15-7-14-10;3-1(4)2(5)6/h2*3-4,6,8,13H,5,7H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
FLSRFAFZNHFKNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)OCO2)N(C)O.CC(CC1=CC2=C(C=C1)OCO2)N(C)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799240.png)
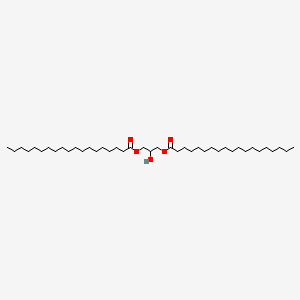

![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)

![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)
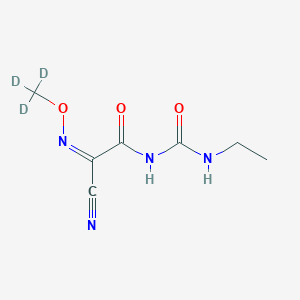
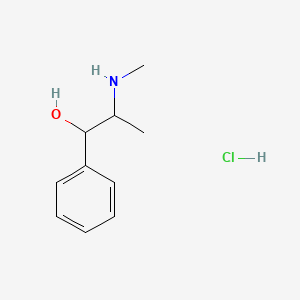
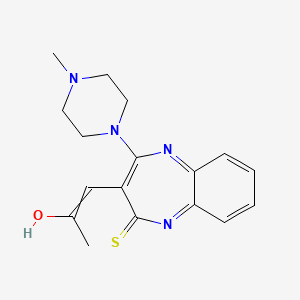
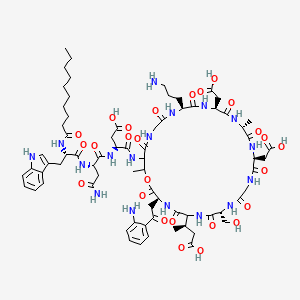
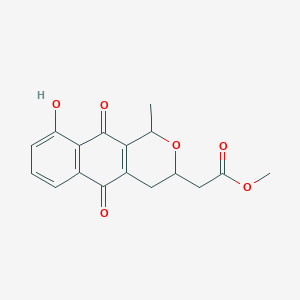
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)
